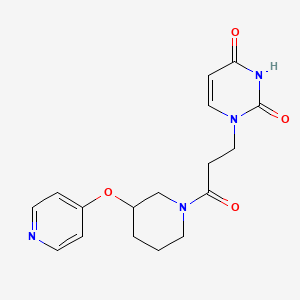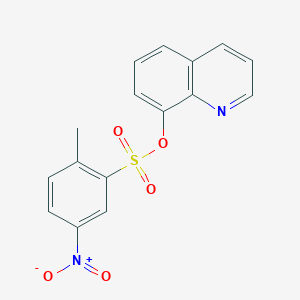
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate: is a chemical compound widely used in scientific research. Its versatile nature allows for various applications, including drug synthesis and material chemistry. This compound exhibits exceptional properties, making it a valuable tool for advancing scientific discoveries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by acids or bases to facilitate the sulfonation reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 2-methyl-5-nitrobenzenesulfonic acid, while reduction may produce quinolin-8-yl 2-methyl-5-aminobenzenesulfonate .
科学研究应用
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate has a diverse range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers
作用机制
The mechanism by which Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- Quinolin-8-yl 2-methylbenzenesulfonate
- Quinolin-8-yl 2-nitrobenzenesulfonate
- Quinolin-8-yl 5-nitrobenzenesulfonate
Comparison: Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
属性
IUPAC Name |
quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-11-7-8-13(18(19)20)10-15(11)24(21,22)23-14-6-2-4-12-5-3-9-17-16(12)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAGTDFDLIGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
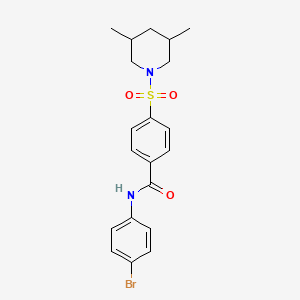
![2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2881636.png)
![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2881637.png)
![Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)
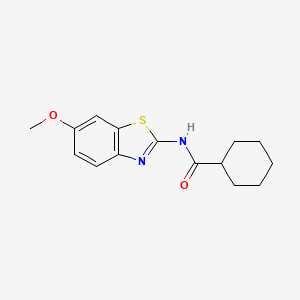

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
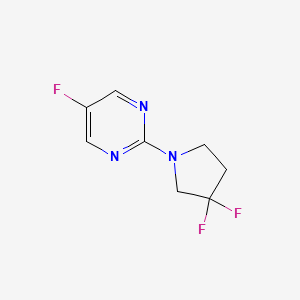
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)
